5-Chloro-2,3-dimethoxypyridin-4-ol

Description

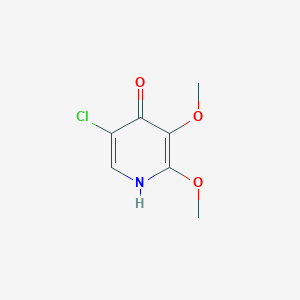

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dimethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-11-6-5(10)4(8)3-9-7(6)12-2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUNQWRQZZVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=C(C1=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291762 | |

| Record name | 4-Pyridinol, 5-chloro-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305325-20-5 | |

| Record name | 4-Pyridinol, 5-chloro-2,3-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 5-chloro-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Synthetic Pathways to 5-Chloro-2,3-dimethoxypyridin-4-ol

The construction of this compound is not a trivial process and likely involves a multi-step sequence. The assembly of the core pyridine (B92270) ring and the sequential introduction of the chloro, methoxy (B1213986), and hydroxyl groups require careful consideration of regioselectivity and functional group compatibility.

Pyridine Ring Formation and Functionalization Strategies

The synthesis of the pyridine ring itself can be approached through various established methods. Classical syntheses like the Hantzsch pyridine synthesis could be adapted, although this typically yields dihydropyridines that would require subsequent oxidation. beilstein-journals.org More contemporary methods often involve transition metal-catalyzed cross-coupling reactions to build the substituted pyridine skeleton. organic-chemistry.org

A plausible strategy would commence with a pre-functionalized pyridine derivative. For instance, starting with a suitable dihydroxypyridine or a pyridine N-oxide could provide a versatile entry point for subsequent functionalization. Pyridine N-oxides are particularly useful as they can facilitate substitutions at the 2- and 4-positions. organic-chemistry.org

Regioselective Chlorination Procedures

The introduction of a chlorine atom at the C-5 position of a 2,3-dimethoxy-4-hydroxypyridine precursor is a key step. Direct chlorination of pyridine rings can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. uoanbar.edu.iq However, the presence of activating hydroxyl and methoxy groups can facilitate this transformation.

Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed for the chlorination of electron-rich heterocyclic systems. The regioselectivity of the chlorination will be dictated by the directing effects of the existing substituents. The hydroxyl group at C-4 and the methoxy groups at C-2 and C-3 are all ortho-, para-directing. Careful control of reaction conditions would be necessary to favor substitution at the C-5 position. Copper-catalyzed chlorination using CuX₂ with an oxygen oxidant has also been reported for the regioselective chlorination of electron-rich aromatic compounds. rsc.org

Introduction of Methoxy and Hydroxyl Groups at Specific Positions

The methoxy and hydroxyl groups can be introduced through several methods. If starting from a polychlorinated pyridine, nucleophilic aromatic substitution (SNAᵣ) is a powerful tool. The pyridine ring is activated towards nucleophilic attack, especially at the 2- and 4-positions. uoanbar.edu.iqyoutube.com Sodium methoxide (B1231860) in methanol (B129727) is a standard reagent for introducing methoxy groups.

The hydroxyl group at the 4-position could be introduced by the hydrolysis of a 4-chloro or 4-methoxy substituent. Alternatively, a 4-pyridone tautomer might be the more stable form. The synthesis of 3-hydroxypyridines has been achieved through photochemical valence isomerization of pyridine N-oxides, offering a regioselective route to hydroxylation. acs.org The synthesis of 5-hydroxy-4-methoxy-2-methylpyrylium salts from kojic acid also demonstrates a strategy for constructing a related oxygenated heterocyclic system. orgsyn.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of each synthetic step. This involves a systematic variation of parameters such as solvent, temperature, catalyst, and reaction time. For instance, in nucleophilic substitution reactions, the choice of solvent can significantly impact the reaction rate and selectivity. researchgate.net The use of phase-transfer catalysts can also be beneficial in reactions involving immiscible reactants.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in various organic transformations, including the synthesis of heterocyclic compounds. researchgate.net The optimization process would involve a design of experiments (DoE) approach to efficiently explore the reaction parameter space.

| Parameter | Variable | Rationale |

| Solvent | Aprotic (e.g., DMF, DMSO) vs. Protic (e.g., MeOH, EtOH) | Solvent polarity and hydrogen bonding capacity can influence the solubility of reagents and stabilize transition states, affecting reaction rates and selectivity. |

| Temperature | -20°C to 150°C | Reaction kinetics are temperature-dependent. Lower temperatures may increase selectivity, while higher temperatures can accelerate the reaction rate. |

| Base | Inorganic (e.g., K₂CO₃, NaH) vs. Organic (e.g., Et₃N, DBU) | The strength and steric bulk of the base can influence the deprotonation of nucleophiles and the stability of intermediates. |

| Catalyst | Transition Metal (e.g., Pd, Cu) vs. Organocatalyst | The choice of catalyst is critical for cross-coupling reactions and can influence the regioselectivity of functionalization. |

| Reaction Time | 1 hour to 24 hours | Monitoring the reaction progress over time is essential to determine the point of maximum product formation and minimize the formation of byproducts. |

Table 1: Key Parameters for Optimization in the Synthesis of this compound

Exploration of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions.

Nucleophilic Substitution Pathways on the Pyridine Ring

The introduction of methoxy and hydroxyl groups onto a chlorinated pyridine precursor likely proceeds through a nucleophilic aromatic substitution (SNAᵣ) mechanism. The electron-withdrawing nitrogen atom in the pyridine ring, along with the chloro substituents, makes the ring susceptible to attack by nucleophiles.

The attack of a nucleophile, such as a methoxide ion, typically occurs at the positions ortho or para to the nitrogen atom (C-2, C-4, and C-6) due to the greater positive charge density at these positions. uoanbar.edu.iqyoutube.com The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species where the aromaticity of the ring is temporarily disrupted. The subsequent departure of the leaving group (chloride ion) restores the aromaticity of the pyridine ring.

The relative rates of substitution at different positions are influenced by both electronic and steric factors. The presence of other substituents on the ring can further modulate the reactivity and regioselectivity of the substitution. For example, the methoxy groups at C-2 and C-3 would influence the electron density distribution in the ring, potentially affecting the preferred site of further nucleophilic attack.

| Step | Description | Key Intermediates |

| 1. Nucleophilic Attack | The nucleophile (e.g., CH₃O⁻) attacks an electron-deficient carbon atom on the pyridine ring, typically at the 2- or 4-position. | Meisenheimer-like complex (a resonance-stabilized anionic σ-complex) |

| 2. Leaving Group Departure | The leaving group (e.g., Cl⁻) is expelled from the ring, restoring the aromaticity of the pyridine system. | Substituted pyridine product |

Table 2: General Mechanism for Nucleophilic Aromatic Substitution on a Pyridine Ring

Oxidation and Reduction Chemistry of Pyridinols and Ethers

The chemical behavior of this compound in redox reactions is governed by its constituent functional groups: the pyridinol core, the chloro substituent, and the methoxy ethers. The pyridine nitrogen, with its lone pair of electrons, is susceptible to oxidation, typically forming N-oxides. This transformation can have a profound effect on the reactivity of the pyridine ring.

Mechanistic studies on pyridine oxidation, particularly N-oxide formation, highlight the role of the oxidant and catalyst system. For instance, the Pd(OAc)2/pyridine system has been shown to be an effective catalyst for alcohol oxidation. researchgate.net In this system, pyridine is understood to facilitate the aerobic oxidation of the palladium(0) intermediate back to the active palladium(II) state, while paradoxically inhibiting the initial alcohol oxidation by palladium(II). researchgate.net The turnover-limiting sequence involves the formation of a palladium(II)-alkoxide, dissociation of a pyridine ligand, and subsequent β-hydride elimination. researchgate.net

In the context of pyridinols, the hydroxyl group itself can be a site of oxidation, although the electron-rich nature of the ring can complicate this process. The oxidation of picoline (methylpyridine) to nicotinic acid (pyridine-3-carboxylic acid) using oxygen in the presence of cobalt catalysts and bromide salts demonstrates the industrial relevance of oxidizing pyridine substituents. mdpi.com The bromide is crucial for initiating the free-radical mechanism by abstracting a hydrogen atom from the methyl group. mdpi.com

While specific studies on the reduction of this compound are not prevalent, the reduction of substituted pyridines is a common transformation. Catalytic hydrogenation can reduce the pyridine ring to a piperidine, though conditions must be carefully controlled to avoid dehalogenation of the chloro-substituent.

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org For a molecule like this compound, the chloro-substituent serves as a prime handle for such transformations.

The general mechanism for these reactions, including seminal reactions like the Suzuki, Heck, and Negishi couplings, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl chloride (in this case, the chloropyridine derivative), inserting into the carbon-chlorine bond to form a palladium(II) species. The reactivity of halogens in this step generally follows the order I > Br > OTf >> Cl. libretexts.org The high bond strength of the C-Cl bond often necessitates the use of specialized, electron-rich phosphine (B1218219) ligands to facilitate this step. scispace.com

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new cross-coupled product. youtube.com

The hydroxyl group on the pyridinol ring can also influence these reactions, potentially requiring protection or influencing the choice of base and reaction conditions. The development of catalysts that are active for C-Cl bond activation is critical for the use of chloro-pyridines as substrates. Research has shown that specific ligands, such as DrewPhos, can enable the palladium-catalyzed coupling of even robust chlorosilanes, highlighting the progress in activating strong bonds. scispace.com

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized information on common palladium-catalyzed reactions applicable to aryl chlorides.

| Reaction | Coupling Partner | Key Reagents/Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl, substituted alkene |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Negishi Coupling | Organozinc compound | Pd or Ni catalyst | Biaryl, vinyl/allyl arene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, bulky phosphine ligand, Base | Aryl amine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |

Scalable Synthesis Research and Process Chemistry Innovations

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and safe chemical processes. For complex molecules like substituted pyridines, this often involves moving beyond traditional batch chemistry towards more innovative process chemistry solutions.

Continuous Flow Reactor Applications in Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. organic-chemistry.orgnih.govrsc.org

A notable application in pyridine chemistry is the N-oxidation of pyridine derivatives. organic-chemistry.orgthieme-connect.comresearchgate.net Studies have demonstrated the use of a packed-bed microreactor containing a titanium silicalite (TS-1) catalyst with hydrogen peroxide as the oxidant. thieme-connect.com This system achieves high yields (up to 99%) and remarkable efficiency, with reaction times of just a few minutes compared to many hours in a batch reactor. thieme-connect.com The system's stability was proven over 800 hours of continuous operation, showcasing its potential for large-scale industrial production. organic-chemistry.orgthieme-connect.com Such a process is inherently safer and greener, as it uses a mild oxidant (H₂O₂) that produces only water as a byproduct and allows for better control over the exothermic reaction. thieme-connect.com

While the synthesis of the core this compound ring in a flow system is not specifically documented in the provided results, the principles are broadly applicable. The construction of pyridine rings often involves condensation reactions that can be adapted to flow conditions, potentially leading to higher yields and purity. postapplescientific.comacsgcipr.org

Table 2: Comparison of Batch vs. Continuous Flow for Pyridine N-Oxidation Data based on a representative study using a TS-1/H₂O₂ system. thieme-connect.com

| Parameter | Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Reaction Time | 12 hours | 3 minutes |

| Typical Yield | 94% | 99% |

| Safety Profile | Higher risk due to large volumes of reagents and exothermicity | Enhanced safety through small reaction volumes and superior heat exchange |

| Scalability | Difficult, requires larger vessels | Easier, "scaling-out" by running multiple reactors in parallel |

| Process Control | Less precise | Precise control of temperature, pressure, and residence time |

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. acsgcipr.org

For pyridine synthesis, greener routes focus on several key areas:

Catalysis: The use of heterogeneous, recyclable catalysts like zeolites can simplify product purification and reduce waste. nih.gov Zeolite catalysts (e.g., H-Beta, H-ZSM-5) have been successfully used in the three-component condensation of ethanol, formaldehyde, and ammonia (B1221849) to produce pyridines and picolines. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical. nih.gov

Safer Solvents and Reagents: Replacing hazardous reagents and solvents with more benign alternatives is a primary goal. The use of hydrogen peroxide as an oxidant instead of heavy-metal-based reagents is a prime example. organic-chemistry.orgacsgcipr.org Furthermore, developing reactions that can be performed in water, as demonstrated in some palladium-catalyzed couplings, significantly improves the environmental profile of a process. youtube.com

Energy Efficiency: Employing catalysts that allow reactions to proceed under milder conditions (lower temperature and pressure) reduces energy consumption. youtube.com Continuous flow reactors can also contribute by enabling rapid reactions at steady temperatures, avoiding the energy-intensive heating and cooling cycles of batch reactors. nih.gov

While specific green routes for this compound are not detailed, the application of these general principles—such as a multi-component synthesis catalyzed by a solid acid, followed by derivatization using aqueous palladium catalysis—would represent a significant step towards a more sustainable production pathway.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Positional Isomer Identification

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 5-Chloro-2,3-dimethoxypyridin-4-ol, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons and any aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-donating or -withdrawing effects of the adjacent functional groups. The integration of the signals would confirm the number of protons in each unique environment, while the coupling patterns (if any) would reveal proximity to other protons.

A hypothetical ¹H NMR data table for this compound is presented below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-6 |

| ~4.0 | s | 3H | OCH₃ at C-2 |

| ~3.9 | s | 3H | OCH₃ at C-3 |

| ~5.5 | br s | 1H | OH at C-4 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would display signals for each unique carbon atom in the pyridine (B92270) ring and the methoxy groups. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms.

A hypothetical ¹³C NMR data table is provided below.

| Chemical Shift (ppm) | Assignment |

| ~160 | C-2 |

| ~120 | C-3 |

| ~170 | C-4 |

| ~110 | C-5 |

| ~145 | C-6 |

| ~58 | OCH₃ at C-2 |

| ~60 | OCH₃ at C-3 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton and confirming the positions of the substituents on the pyridine ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, characteristic vibrational bands would be expected for the O-H stretch of the hydroxyl group, C-O stretches of the methoxy and hydroxyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.

A hypothetical IR data table is shown below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (OCH₃) |

| 1600-1450 | Strong | C=C and C=N ring stretching |

| 1250-1000 | Strong | C-O stretch |

| 800-600 | Medium | C-Cl stretch |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the molecular formula of the compound with a high degree of confidence. For this compound (C₇H₈ClNO₃), the expected exact mass would be calculated and compared to the experimental value. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would further corroborate the presence of a chlorine atom in the molecule.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," providing robust methods for both the isolation of the compound from reaction mixtures and the assessment of its purity. The selection of a specific chromatographic method is contingent upon the compound's physicochemical properties, such as polarity, volatility, and thermal stability. High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for non-volatile and thermally sensitive compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile derivatives.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for determining the purity of "this compound." This method is effective due to the compound's polarity, which allows for separation on a non-polar stationary phase with a polar mobile phase.

In a typical research setting, the purity of a synthesized batch of "this compound" would be assessed using a C18 column. The separation mechanism relies on the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. A gradient elution method is often employed to ensure the efficient separation of the target compound from starting materials, byproducts, and other impurities.

For instance, a gradient system starting with a higher concentration of an aqueous solvent (like water with 0.1% formic acid to improve peak shape) and gradually increasing the concentration of an organic solvent (such as acetonitrile or methanol) allows for the elution of compounds across a range of polarities. researchgate.net Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector, set at a wavelength where the chromophore of the pyridine ring exhibits maximum absorbance, typically around 254 nm. nih.gov The purity is then determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Method for Purity Analysis of "this compound"

| Parameter | Condition |

|---|---|

| Instrument | Ultra Fast Liquid Chromatograph (UFLC) System |

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its relatively low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector or column. To overcome these limitations, a derivatization step is typically required to convert the hydroxyl group into a more volatile and thermally stable moiety.

A common derivatization technique is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process decreases the compound's polarity and increases its volatility, making it amenable to GC analysis.

Following derivatization, the resulting TMS-ether derivative can be separated on a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The gas chromatograph is coupled to a mass spectrometer, which serves as the detector. The mass spectrometer provides not only quantitative data but also qualitative structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization. This fragmentation pattern is a unique "fingerprint" that can confirm the identity of the compound. While specific GC-MS studies on this exact compound are not prevalent in published literature, the methodology is a standard approach for the analysis of similar functionalized heterocyclic compounds. nih.govnih.gov

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized "this compound"

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC System | Agilent GC System or equivalent |

| Column | HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes |

| MS Detector | Mass Selective Detector (MSD) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Formic Acid |

| Acetonitrile |

| Methanol (B129727) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Computational Chemistry and Theoretical Modeling of 5 Chloro 2,3 Dimethoxypyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. For 5-Chloro-2,3-dimethoxypyridin-4-ol, these calculations can provide a foundational understanding of its electronic structure and energetic characteristics.

Electronic Structure Properties and Orbital Analysis

The electronic character of this compound is dictated by the arrangement of its constituent atoms and their associated electrons. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 1: Illustrative Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.

Energetics of Conformational Isomers

The presence of rotatable bonds, specifically the C-O bonds of the methoxy (B1213986) groups, allows for the existence of different conformational isomers of this compound. These conformers can vary in energy, and identifying the most stable (lowest energy) conformation is essential for understanding the molecule's preferred three-dimensional structure.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the methoxy groups. This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. The relative energies of these conformers determine their population distribution at a given temperature.

Table 2: Illustrative Relative Energies of Conformational Isomers of this compound

| Conformer | Dihedral Angle (C2-C3-O-CH3) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 90° | 1.0 |

| C | 180° | 0.0 (Most Stable) |

Note: This table presents a simplified, illustrative example. A full conformational analysis would involve multiple dihedral angles and would yield a more complex energy landscape.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate potential chemical reactions involving this compound. This includes modeling reaction pathways and locating the transition state structures, which are the energy maxima along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction.

For example, the deprotonation of the hydroxyl group or nucleophilic substitution of the chlorine atom are potential reactions that could be modeled. chempanda.com By mapping the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be confirmed. Such studies are invaluable for understanding the molecule's chemical behavior and designing synthetic routes. chempanda.com

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a ligand for biological macromolecules, molecular docking and dynamics simulations are employed. These computational techniques predict how a small molecule binds to a receptor and the stability of the resulting complex.

Prediction of Ligand-Target Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This is achieved by sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. The resulting binding affinity, often expressed as a negative value in kcal/mol, provides an estimate of the strength of the interaction. nih.gov

For this compound, docking studies could be performed against various enzymes or receptors where pyridinol derivatives have shown activity. jchemlett.com The analysis of the docked pose would reveal key interactions, such as hydrogen bonds with specific amino acid residues, hydrophobic interactions, and any potential halogen bonds involving the chlorine atom. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity | -7.8 kcal/mol |

| Key Interacting Residues | LYS76 (H-bond), LEU12 (Hydrophobic) |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Note: This data is for illustrative purposes only and is based on typical results observed in molecular docking studies of small molecule inhibitors.

Conformational Changes Upon Interaction

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds or longer.

These simulations can reveal important information about the stability of the binding pose and any conformational changes that occur in either the ligand or the protein upon binding. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand can indicate the stability of the complex. Furthermore, MD simulations can provide insights into the flexibility of different regions of the protein and how this is affected by ligand binding.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a statistical approach to predict the properties of chemical compounds based on their molecular structures. These models establish a mathematical correlation between a set of molecular descriptors and a specific experimental property. For this compound, QSPR models can be developed to predict a range of physicochemical properties such as boiling point, solubility, and partition coefficient.

The development of a QSPR model involves the calculation of a wide array of molecular descriptors for a series of related compounds, including this compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For instance, studies on substituted pyridines have successfully employed descriptors such as molecular weight, molecular volume, and topological indices to predict various properties. researchgate.net

A typical QSPR model for predicting a property (P) can be represented by a multiple linear regression equation:

P = b0 + b1D1 + b2D2 + ... + bnDn

where D1, D2, ..., Dn are the molecular descriptors, and b0, b1, b2, ..., bn are the regression coefficients determined from the statistical analysis of a training set of molecules. The predictive power of such models is then validated using an external test set of compounds. researchgate.net

For this compound, key descriptors would likely include those related to its electronic nature, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as descriptors accounting for the steric and electrostatic effects of the chloro and dimethoxy substituents. Research on similar pyridine (B92270) derivatives has shown that electronic and steric parameters significantly influence their properties. researchgate.net

Table 1: Representative Molecular Descriptors for QSPR Modeling of Substituted Pyridinols

| Descriptor | Typical Value Range for Substituted Pyridinols | Relevance to this compound |

| Molecular Weight (MW) | 100 - 300 g/mol | A fundamental descriptor influencing bulk properties. For C₇H₈ClNO₃, the MW is 189.60 g/mol . sigmaaldrich.com |

| LogP (Octanol-Water Partition Coefficient) | 0.5 - 3.5 | Predicts lipophilicity and membrane permeability. The methoxy and chloro groups will influence this value. |

| HOMO Energy | -9.0 to -7.5 eV | Relates to the electron-donating ability of the molecule. The electron-donating methoxy groups and the electron-withdrawing chloro group will modulate this value. |

| LUMO Energy | -1.5 to 0.5 eV | Relates to the electron-accepting ability of the molecule and its reactivity towards nucleophiles. |

| Dipole Moment | 1.5 - 5.0 Debye | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Molecular Volume | 100 - 250 ų | A steric descriptor that can influence binding affinity and reactivity. |

Note: The values in this table are representative and based on general findings for substituted pyridinols. Specific calculated values for this compound would require dedicated computational analysis.

In Silico Prediction of Reactivity and Stability Profiles

In silico methods are instrumental in predicting the reactivity and stability of this compound. These predictions are often grounded in quantum mechanical calculations, such as Density Functional Theory (DFT), which provide detailed insights into the electronic structure of the molecule.

Reactivity Profile:

The reactivity of this compound can be understood by analyzing its molecular orbitals and electrostatic potential surface. The HOMO and LUMO are central to predicting reactivity. The HOMO indicates regions of the molecule that are most likely to act as a nucleophile (electron donor), while the LUMO points to regions susceptible to nucleophilic attack (electron acceptor). For substituted pyridines, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents. youtube.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen of the hydroxyl group and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. nih.gov Conversely, the carbon atom attached to the chlorine atom would exhibit a more positive potential, suggesting it as a potential site for nucleophilic substitution.

The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups, along with the hydroxyl group, creates a complex reactivity pattern. The methoxy groups increase the electron density in the ring, potentially activating it towards electrophilic substitution, while the chlorine atom has an electron-withdrawing inductive effect but can also donate electrons via resonance. The hydroxyl group's reactivity will depend on the pH of the environment, as it can be deprotonated to form a more nucleophilic phenoxide-like species. The tautomeric equilibrium between the pyridin-4-ol and the corresponding pyridone form also significantly impacts reactivity, with each tautomer presenting different reactive sites.

Stability Profile:

The stability can also be evaluated in the context of its potential tautomers. For 4-hydroxypyridines, a tautomeric equilibrium exists with the corresponding pyridin-4(1H)-one. Computational calculations can determine the relative energies of these tautomers, indicating which form is more stable under different conditions (gas phase or in various solvents). The greater stability of one tautomer over the other will dictate the compound's predominant structure and its characteristic reactions.

Table 2: Predicted Reactivity and Stability Parameters for this compound

| Parameter | Predicted Characteristic | Influencing Factors |

| Most Nucleophilic Sites | Oxygen of the hydroxyl group, Nitrogen of the pyridine ring | High electron density due to lone pairs. |

| Most Electrophilic Site | Carbon atom bonded to the chlorine atom | Inductive effect of the chlorine atom. |

| Kinetic Stability | Moderate | The aromatic pyridine ring imparts stability, but the substituents offer reactive sites. |

| Thermodynamic Stability | Dependent on the relative stability of its tautomers. | The pyridin-4-ol vs. pyridin-4(1H)-one equilibrium. |

| Potential Reactions | Electrophilic attack at the ring, Nucleophilic substitution of the chlorine atom, Reactions at the hydroxyl group. | Determined by the interplay of the electronic effects of the substituents. |

Note: The predictions in this table are based on established principles of organic chemistry and computational studies of related pyridine derivatives.

Structure Activity Relationship Sar Studies and Analogue Design

Rational Design of 5-Chloro-2,3-dimethoxypyridin-4-ol Analogues

The design of new analogues of this compound is a strategic process aimed at optimizing its pharmacological properties. This involves a systematic approach to modifying its chemical structure to enhance potency, selectivity, and other desirable characteristics.

The halogen atom at the 5-position of the pyridine (B92270) ring is a critical determinant of the molecule's electronic and steric properties. The nature of the halogen can significantly influence its biological activity. Research into related pyridine-containing compounds has shown that the electronegativity and size of the halogen substituent can impact interactions with biological targets. nih.govnih.gov For instance, in a series of 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines, the presence and position of the chlorine atom were found to be important for their topoisomerase inhibitory activity. nih.gov

Systematic replacement of the chlorine atom with other halogens (fluorine, bromine, iodine) or with non-halogen substituents would be a logical step in an SAR study. This would allow for the evaluation of how changes in electronegativity, polarizability, and atomic radius at this position affect biological endpoints.

| Modification | Rationale | Potential Impact on Activity |

| Replacement of Chlorine with Fluorine | Increased electronegativity, smaller size | May alter binding affinity and selectivity due to changes in electrostatic interactions. |

| Replacement of Chlorine with Bromine or Iodine | Increased size and polarizability, decreased electronegativity | Could introduce new van der Waals interactions or steric clashes within a binding site. |

| Replacement of Halogen with a Hydrogen atom | Removal of halogen bonding potential and electronic effects | Provides a baseline to understand the overall contribution of the halogen substituent. |

| Replacement of Halogen with a Methyl group | Introduction of a small, lipophilic group | Can probe for hydrophobic pockets in the binding site. |

This table presents hypothetical modifications and their rationale based on general medicinal chemistry principles, as specific SAR data for this compound is not publicly available.

Modifications could include varying the size of the alkyl groups (e.g., from methoxy (B1213986) to ethoxy or isopropoxy) or replacing them with other functionalities altogether. The synthesis of such analogues would likely involve the use of appropriately substituted starting materials or the development of selective demethylation and re-alkylation strategies.

| Modification | Rationale | Potential Impact on Activity |

| Variation of Alkyl Chain Length (e.g., ethoxy, propoxy) | Increased lipophilicity and steric bulk | May enhance binding in hydrophobic pockets or lead to steric hindrance. |

| Introduction of Branched Alkyl Groups (e.g., isopropoxy) | Increased steric hindrance | Can probe the shape and size constraints of the binding pocket. |

| Replacement with other functional groups (e.g., hydroxyl, amino) | Introduction of new hydrogen bonding donors/acceptors | Could lead to new, specific interactions with the biological target. |

This table presents hypothetical modifications and their rationale based on general medicinal chemistry principles, as specific SAR data for this compound is not publicly available.

The 4-hydroxyl group is a crucial functional group, likely involved in hydrogen bonding interactions with the biological target. Its derivatization is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target affinity.

A variety of derivatives could be synthesized, including esters, ethers, and carbamates. The choice of derivatizing agent would depend on the desired properties of the final compound. For instance, esterification could be used to create prodrugs that are cleaved in vivo to release the active 4-hydroxy compound.

| Derivative | Rationale | Potential Impact on Activity |

| Esters (e.g., acetate, benzoate) | Increased lipophilicity, potential for prodrug strategy | May improve membrane permeability; activity would depend on in vivo hydrolysis. |

| Ethers (e.g., O-methyl, O-benzyl) | Removal of hydrogen bond donor capability, increased lipophilicity | Can determine the importance of the hydroxyl proton for binding. |

| Carbamates | Introduction of additional hydrogen bonding groups | May form new interactions with the target, potentially increasing affinity. |

This table presents hypothetical modifications and their rationale based on general medicinal chemistry principles, as specific SAR data for this compound is not publicly available.

Correlation of Structural Features with Mechanistic Biological Activity

The ultimate goal of SAR studies is to understand how specific structural modifications translate into changes in biological activity at a mechanistic level. This involves correlating the chemical features of the analogues with their effects on enzyme inhibition or receptor binding.

If this compound acts as an enzyme inhibitor, the nature of its substituents will directly influence its binding to the enzyme's active site. For example, the chlorine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor interactions. The methoxy groups could act as hydrogen bond acceptors, while the hydroxyl group could be a key hydrogen bond donor or acceptor.

Systematic modifications would reveal the specific contributions of each group. For instance, if replacing the chlorine with a hydrogen atom leads to a significant loss of activity, it would suggest a crucial role for the halogen in binding, possibly through a halogen bond or by influencing the electronic nature of the pyridine ring. Similarly, altering the alkoxy groups could reveal the presence of specific hydrophobic pockets or hydrogen bond acceptors in the active site.

In the context of receptor binding, the substituents on the this compound scaffold would determine its affinity and selectivity for different receptor subtypes. Studies on other pyridine derivatives have shown that even small changes in substitution can dramatically alter receptor binding profiles. nih.govnih.gov

For example, the introduction of a bulky substituent at the 5-position might prevent binding to one receptor subtype while having little effect on another, thus improving selectivity. The electronic properties of the substituents can also influence the pKa of the pyridine nitrogen, which could be critical for ionic interactions with the receptor. By systematically varying the substituents and measuring the binding affinities of the resulting analogues, a detailed picture of the pharmacophore can be built, guiding the design of more potent and selective receptor modulators.

Mechanistic Biological Activity Research Non Clinical Focus

Investigations into Specific Molecular Targets and Enzymes

Pyridine (B92270) derivatives are a cornerstone of proton pump inhibitors (PPIs), a class of drugs that covalently inhibit the gastric H+/K+ ATPase, the enzyme responsible for gastric acid secretion. researchgate.netacs.orgcapes.gov.br These compounds are typically prodrugs, meaning they require activation to exert their inhibitory effect. The activation process is a fascinating example of targeted drug action, relying on the acidic environment of the parietal cell's secretory canaliculi.

The mechanism involves a two-step protonation. escholarship.org First, the pyridine ring's nitrogen atom is protonated, which causes the drug to accumulate in the highly acidic space of the parietal cell. escholarship.orgacs.org Following this, a second protonation occurs, typically on the associated benzimidazole (B57391) or imidazopyridine ring system. acs.org This second protonation is the critical activation step, converting the prodrug into a reactive thiophilic sulfenamide (B3320178) or sulfenic acid. acs.orgcapes.gov.br This reactive species then rapidly forms a stable disulfide bond with cysteine residues, such as Cys813 and potentially Cys822, located on the exoplasmic (luminal) surface of the H+/K+ ATPase. acs.orgacs.org This covalent modification irreversibly inactivates the enzyme, thus blocking proton transport and gastric acid secretion. researchgate.net The rate of this reaction is influenced by the specific pKa values of the compound, which determine its stability and rate of conversion in the acidic environment. acs.orgacs.org

Table 1: Key Steps in H+/K+ ATPase Inhibition by Pyridine Derivatives

| Step | Description | Key Molecular Feature |

|---|---|---|

| Accumulation | The compound concentrates in the acidic secretory canaliculi of parietal cells. | Protonation of the pyridine ring. escholarship.orgacs.org |

| Activation | The prodrug is converted into a reactive thiophilic intermediate. | A second protonation, typically on an imidazole (B134444) or similar ring structure. acs.orgescholarship.org |

| Inhibition | The activated drug forms a covalent bond with the enzyme. | Formation of a disulfide bond with cysteine residues on the H+/K+ ATPase. researchgate.netacs.org |

Certain pyridine-containing compounds have been investigated for their ability to inhibit phospholipases, enzymes critical for lipid metabolism and signaling. One area of focus is drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids (B1166683) in lysosomes. This is often linked to the inhibition of lysosomal phospholipases. nih.gov

The proposed mechanisms for inhibition by cationic amphiphilic drugs, a category that can include certain pyridine derivatives, are multifaceted. These include:

Direct competitive or allosteric inhibition of lysosomal phospholipases. nih.gov

Displacement of phospholipases from the lysosomal membrane, leading to their degradation. nih.gov

Binding to phospholipid substrates, thereby preventing their breakdown by the enzyme. nih.gov

Research on amiodarone, a potent inhibitor of lysosomal phospholipase A2 (LPLA2), suggests that it disrupts the electrostatic interactions between the hydrolase and anionic phospholipids. nih.gov Furthermore, studies on thieno[2,3-b]pyridine (B153569) derivatives have identified them as potential inhibitors of phospholipase C (PLC) isoforms. The proposed mechanism suggests an interaction with PLC isozymes, which in turn affects cytoskeletal function. nih.gov

The RNA-dependent RNA polymerase (RdRp) of the influenza virus is a primary target for antiviral drug development. nih.gov This heterotrimeric complex, composed of PA, PB1, and PB2 subunits, is essential for viral replication. nih.gov A key function within this complex is the endonuclease activity of the PA subunit, which cleaves host pre-mRNAs to generate capped primers for viral transcription. nih.govnih.gov Inhibiting this activity is a promising strategy for preventing viral replication. nih.gov

Researchers have identified the 3-cyano-4,6-diphenyl-pyridine core as a valuable scaffold for developing inhibitors that disrupt the protein-protein interaction (PPI) between the PA and PB1 subunits. nih.gov Docking studies have shown that the cyano-pyridine core can fit into a highly conserved pocket at the PA-PB1 interface, effectively blocking the assembly of the functional RdRp complex. nih.gov This approach is attractive because targeting a conserved region may lead to inhibitors effective against multiple viral subtypes and less prone to resistance. nih.gov

The serotonin (B10506) 6 (5-HT6) receptor is a G-protein coupled receptor primarily expressed in the brain, particularly in regions associated with learning and memory like the hippocampus and striatum. nih.gov It has emerged as a significant target for treating cognitive dysfunction, especially in Alzheimer's disease. nih.govacs.org

The primary mechanism investigated involves the antagonism of the 5-HT6 receptor. Preclinical studies have shown that 5-HT6 antagonists can enhance cognitive performance in various learning paradigms. nih.gov The pro-cognitive effects of these antagonists are thought to be mediated through the modulation of multiple neurotransmitter systems. Blockade of 5-HT6 receptors appears to facilitate the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for memory processes. nih.govresearchgate.net This mechanism is supported by findings that 5-HT6 antagonists can reverse memory impairments induced by cholinergic and glutamatergic deficits. nih.gov

Interestingly, both 5-HT6 receptor agonists and antagonists have demonstrated antidepressant-like and pro-cognitive effects in preclinical models, a paradoxical finding. nih.govnih.gov This suggests that they may achieve similar behavioral outcomes through different neurochemical pathways. For instance, the effects of antagonists may be mediated through non-serotonergic mechanisms, while agonists might globally stimulate postsynaptic serotonin receptors. nih.gov The design of potent and selective 5-HT6 antagonists often incorporates a pyridine or similar aromatic ring as a key structural element. researchgate.net

Table 2: Proposed Mechanisms of 5-HT6 Receptor Modulators

| Modulator Type | Proposed Mechanism of Action | Neurotransmitter System(s) Implicated |

|---|---|---|

| Antagonist | Blocks 5-HT6 receptors, leading to enhanced neurotransmitter release. nih.gov | Cholinergic, Glutamatergic. nih.govresearchgate.net |

| Agonist | Activates 5-HT6 receptors. | Serotonergic. nih.gov |

Sfp-type 4'-phosphopantetheinyl transferases (PPTases) are essential enzymes in many bacteria, including pathogens. nih.govnih.gov They play a crucial role in the biosynthesis of secondary metabolites like non-ribosomal peptides and polyketides by activating the carrier protein domains of the synthase enzymes. nih.gov This activation occurs through the transfer of a 4'-phosphopantetheinyl (Ppant) arm from coenzyme A to a conserved serine residue on the carrier protein. nih.govnih.gov

Because many of these secondary metabolites are critical for bacterial virulence and pathogenicity, Sfp-type PPTases are considered "gatekeepers" and have been highlighted as attractive targets for the development of new antibacterial agents. nih.gov Inhibition of this enzyme can disrupt the production of virulence factors, thereby reducing the pathogen's ability to cause disease. nih.gov Research has shown that creating a mutant strain of Paenibacillus polymyxa with an inactivated Sfp-type PPTase gene resulted in a loss of the ability to produce certain metabolites. nih.gov This highlights the potential of developing specific inhibitors, which could include pyridine-based structures, to target this essential bacterial pathway.

Future Research Directions and Emerging Paradigms

Development of Novel Spectroscopic Probes Based on 5-Chloro-2,3-dimethoxypyridin-4-ol

The inherent structural features of the pyridin-4-ol nucleus, particularly its tautomeric equilibrium with the pyridin-4-one form, make it an attractive scaffold for the development of novel spectroscopic probes. The electron-rich nature of the ring, further modulated by the chloro and dimethoxy substituents in This compound , suggests a potential for significant changes in fluorescence properties upon interaction with analytes.

Future research should focus on the synthesis and characterization of derivatives of This compound designed as fluorescent chemosensors. For instance, the introduction of specific chelating moieties at various positions on the pyridine (B92270) ring could lead to selective sensors for biologically and environmentally important metal ions. Pyridine derivatives have been successfully developed as fluorescent sensors for a range of cations, where the binding of a metal ion to the nitrogen atom and other donor atoms in the molecule perturbs the electronic structure, leading to a detectable change in fluorescence. mdpi.com The development of fluorescent sensors for metal ions is a vibrant area of research, with applications ranging from environmental monitoring to cellular imaging. nih.govacs.org The design of such probes often involves a fluorophore unit and a receptor unit, where the pyridin-4-ol core of This compound could serve as the fluorophore.

A key area of investigation will be the exploration of how the electronic effects of the chloro and methoxy (B1213986) groups influence the photophysical properties of the parent molecule and its derivatives. These substituents can be expected to modulate the quantum yield, Stokes shift, and sensitivity of potential probes. For example, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have demonstrated high selectivity for Fe³⁺/Fe²⁺ ions. acs.org Research into This compound could explore similar "turn-off" or "turn-on" fluorescence mechanisms upon cation binding.

Integration of Advanced Proteomics and Metabolomics in Mechanistic Studies

Understanding the mechanism of action of a bioactive compound is paramount for its development as a therapeutic agent or a biological tool. The integration of advanced "omics" technologies, such as proteomics and metabolomics, offers a powerful, unbiased approach to elucidating the cellular pathways modulated by small molecules. Future mechanistic studies of This compound and its derivatives should move beyond traditional targeted assays and embrace these systems-level approaches.

Proteomics can be employed to identify the direct protein targets of This compound . A powerful technique in this regard is chemical proteomics, where an immobilized version of the compound is used as an affinity probe to capture its binding partners from cell lysates. For example, a study on pyrido[2,3-d]pyrimidine kinase inhibitors utilized an immobilized ligand to identify over 30 human protein kinases as potential targets. nih.gov This approach not only confirmed expected targets but also revealed unexpected off-target effects, providing a more comprehensive understanding of the compound's cellular activity. nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a functional readout of the physiological state and how it is altered by a compound. By comparing the metabolic profiles of cells treated with This compound to untreated controls, researchers can identify perturbed metabolic pathways. This can provide crucial clues about the compound's mechanism of action. The combination of proteomics and metabolomics can be particularly powerful, as it allows for the correlation of changes in protein expression with alterations in metabolic pathways. mdpi.comresearchgate.net

Exploration of this compound in Chemical Biology Tool Development

The development of novel chemical probes is a cornerstone of chemical biology, enabling the study and manipulation of biological processes with high precision. The substituted pyridin-4-ol scaffold of This compound represents a promising starting point for the design of such tools. The reactivity of the hydroxyl group and the potential for further functionalization of the pyridine ring provide avenues for the synthesis of a diverse library of derivatives.

One promising direction is the development of activity-based probes (ABPs). ABPs are designed to covalently label a specific class of enzymes in a complex biological sample, providing a direct readout of enzyme activity. By incorporating a reactive "warhead" and a reporter tag (e.g., a fluorophore or a biotin) onto the This compound scaffold, it may be possible to create probes that target specific enzyme families.

Furthermore, the pyridine scaffold is a well-established pharmacophore in many approved drugs. nih.gov This suggests that derivatives of This compound could be explored as inhibitors of various enzymes or as modulators of protein-protein interactions. For example, ring-fused 2-pyridones have been investigated as antibacterial agents that inhibit pili assembly in uropathogenic Escherichia coli. Future research could involve screening a library of This compound derivatives against a panel of biological targets to identify novel bioactive compounds. The synthesis of pyrazole derivatives with 4-phenylpiperidin-4-ol substitutions has shown promising antifungal and antibacterial activities. bibliotekanauki.pl

High-Throughput Screening Methodologies for Mechanistic Insight

To efficiently explore the biological potential of This compound and its derivatives, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid testing of large numbers of compounds against a specific biological target or in a phenotypic assay.

In the context of This compound , HTS could be employed to:

Identify Protein Targets: By screening a library of derivatives against a panel of purified enzymes, such as kinases or proteases, it may be possible to identify potent and selective inhibitors.

Discover Bioactive Compounds: Phenotypic screens, where the effect of compounds on whole cells or organisms is monitored, can uncover unexpected biological activities without prior knowledge of the molecular target.

Elucidate Structure-Activity Relationships (SAR): The data generated from HTS of a focused library of This compound analogs will be crucial for understanding the relationship between the chemical structure and biological activity.

The following table provides an overview of potential HTS assays that could be employed in the investigation of This compound derivatives.

| Assay Type | Target/System | Readout | Potential Application for this compound |

| Biochemical Assay | Purified Kinase | Fluorescence, Luminescence, Radioactivity | Identification of kinase inhibitors |

| Cell-Based Assay | Cancer Cell Lines | Cell Viability, Apoptosis Markers | Discovery of anticancer agents |

| Phenotypic Screen | Bacterial Cultures | Bacterial Growth Inhibition | Identification of novel antibiotics |

| Reporter Gene Assay | Genetically Modified Cells | Luciferase, Green Fluorescent Protein | Probing specific signaling pathways |

Sustainable Chemistry Approaches in Pyridine Synthesis Research

The synthesis of highly functionalized pyridine derivatives, such as This compound , often involves multi-step processes that can generate significant chemical waste. A crucial area of future research will be the development of sustainable and environmentally friendly synthetic methods for this class of compounds. The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents and solvents, should guide these efforts.

Recent advances in catalysis and reaction engineering offer promising avenues for the sustainable synthesis of pyridines. nih.gov For instance, the use of microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. nih.gov The development of one-pot, multi-component reactions is another attractive strategy, as it can reduce the number of synthetic steps and purification procedures. A three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids has been shown to be a flexible route to highly substituted pyridin-4-ol derivatives. chim.it

Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and environmentally benign route to This compound and its analogs. For example, "ene"-reductases have been shown to catalyze aromatic coupling reactions under visible light, offering a green alternative to traditional metal-catalyzed methods. acs.org Research into the chemoselective metallation of chloropyridines could also provide efficient routes to 2,3-disubstituted pyridines. rsc.org The preparation of a related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, has been reported with high yield, suggesting that efficient syntheses of chloro-dimethoxy-substituted heterocycles are achievable. google.com

The following table summarizes some sustainable chemistry approaches that could be explored for the synthesis of This compound .

| Sustainable Approach | Description | Potential Benefits |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Reduced reaction times, lower energy consumption, and often higher yields. |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. | Increased atom economy, reduced waste, and simplified procedures. |

| Biocatalysis | Employing enzymes to catalyze specific chemical transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Improved safety, better process control, and easier scale-up. |

| Use of Greener Solvents | Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. | Reduced pollution and improved worker safety. |

Q & A

Q. What are the key considerations for synthesizing 5-Chloro-2,3-dimethoxypyridin-4-ol with high purity?

Methodological Answer: Synthesis optimization should focus on solvent polarity, reaction temperature, and acid/base catalysts. For example, orthogonal experiments (e.g., varying solvents like N,N-dimethylacetamide vs. THF) can identify optimal conditions, as demonstrated in analogous pyridine derivatives where polar aprotic solvents improved yields . Reaction monitoring via TLC or HPLC ensures purity, while recrystallization in ethanol or methanol removes impurities. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How does the positioning of functional groups influence the compound’s stability during storage?

Methodological Answer: The hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4, 2, and 3 create hydrogen-bonding networks, which may affect hygroscopicity. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Comparative studies with analogs (e.g., 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol) suggest that methoxy groups enhance steric protection against hydrolysis . Storage in inert atmospheres (argon) and desiccants is recommended for long-term stability.

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data for halogenated pyridinols under varying pH conditions?

Methodological Answer: Contradictions often arise from pH-dependent tautomerism (e.g., keto-enol equilibria) or solvent effects. Systematic titration experiments (pH 2–12) with UV-Vis spectroscopy can map tautomeric shifts. Computational modeling (DFT) of electron density distributions at different pH levels, combined with kinetic studies (e.g., reaction rates with nucleophiles like amines), clarifies mechanistic pathways . For example, bromo analogs show altered reactivity due to halogen electronegativity differences, requiring adjusted pH thresholds .

Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?

Methodological Answer: Begin with molecular docking against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, prioritizing binding affinity scores. Validate with in vitro assays:

- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays.

- Cellular uptake : Use LC-MS to quantify intracellular concentrations in cell lines. Structural analogs (e.g., 6-(3-Chloro-4-methylphenyl)pyridin-3-ol) demonstrate that chloro and methoxy groups enhance hydrophobic interactions in binding pockets . Toxicity screening (e.g., HEK293 cell viability assays) and metabolic stability tests (microsomal incubation) are critical for lead optimization.

Q. What advanced spectroscopic techniques are suitable for analyzing intermolecular interactions in solid-state forms?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves crystal packing and hydrogen-bonding patterns, while dynamic nuclear polarization (DNP)-enhanced solid-state NMR probes π-π stacking and halogen interactions. For polymorph screening, combine differential scanning calorimetry (DSC) with variable-temperature PXRD. Studies on similar compounds (e.g., 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride) highlight the role of chloride ions in stabilizing lattice structures .

Experimental Design & Data Analysis

Q. How can orthogonal analytical methods validate the compound’s degradation products under oxidative stress?

Methodological Answer: Subject the compound to forced oxidation (H₂O₂ or AIBN) and analyze degradation pathways via:

- LC-MS/MS : Identify fragment ions and propose degradation mechanisms.

- EPR Spectroscopy : Detect radical intermediates. Compare results with control experiments under inert conditions. For example, methoxy groups in 2,3-dimethoxy analogs show resistance to oxidation compared to hydroxylated derivatives . Statistical tools like PCA (Principal Component Analysis) can correlate degradation profiles with structural features.

Q. What experimental approaches can elucidate the compound’s role in surface chemistry interactions (e.g., adsorption on indoor materials)?

Methodological Answer: Use quartz crystal microbalance (QCM) studies to measure adsorption kinetics on surfaces like silica or cellulose. Pair with ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) to map surface-bound species. Environmental chamber experiments (20–25°C, 40–60% RH) mimic real-world conditions, as seen in studies on organic compound adsorption . Data interpretation should account for surface roughness and hydrophobicity, modeled using Langmuir isotherms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.